

2,4-Dichloro-5-fluoronitrobenzene synthesis and characterization

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Compound of Interest

Compound Name: 2,4-Dichloro-5-fluoronitrobenzene

Cat. No.: B1301596

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An In-depth Technical Guide to the Synthesis and Characterization of **2,4-Dichloro-5-fluoronitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2,4-dichloro-5-fluoronitrobenzene**, a key intermediate in the synthesis of various organic compounds, including herbicides.[1] This document details the experimental protocols for its preparation and the analytical techniques for its structural elucidation and verification.

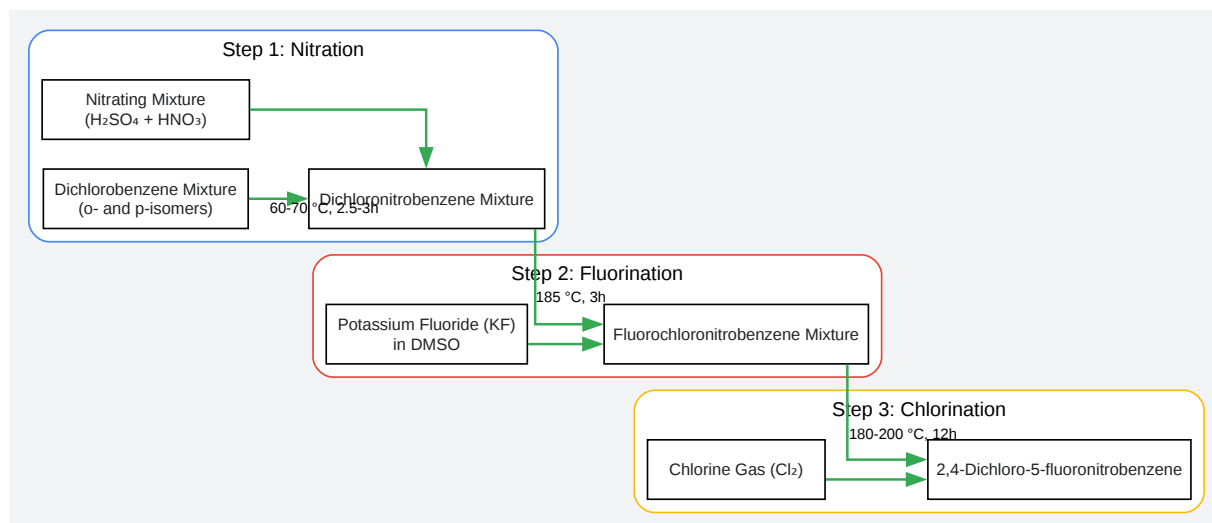
Physicochemical Properties

2,4-Dichloro-5-fluoronitrobenzene is a white crystalline solid at room temperature.[2] Its fundamental properties are summarized in the table below.

| Property | Value |
|-------------------|---|
| CAS Number | 2105-59-1[1][2][3] |
| Molecular Formula | C ₆ H ₂ Cl ₂ FNO ₂ [1][2][3][4] |
| Molecular Weight | 209.99 g/mol [1][2] |
| Appearance | White crystalline solid[2] |
| Melting Point | 90-93 °C[2] |
| Boiling Point | 275.4 °C at 760 mmHg[5] |
| Density | 1.622 g/cm ³ [5] |
| Flash Point | 120.4 °C[5] |
| Solubility | Soluble in dimethylformamide, dichloromethane, and dichloroethane.[2] |

Synthesis of 2,4-Dichloro-5-fluoronitrobenzene

The synthesis of **2,4-dichloro-5-fluoronitrobenzene** can be achieved through a multi-step process starting from a mixture of o-dichlorobenzene and p-dichlorobenzene.[6] The overall workflow involves nitration of the dichlorobenzene mixture, followed by a fluorination step, and finally a chlorination reaction to yield the desired product.[6]



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Caption: Synthesis workflow for **2,4-dichloro-5-fluoronitrobenzene**.

Experimental Protocol

The following protocol is based on a patented synthesis method.[6]

Step 1: Preparation of Dichloronitrobenzene Mixture

- Prepare a nitrating mixture by combining 800 mL of concentrated sulfuric acid and 800 mL of concentrated nitric acid.
- To this stirred mixture, slowly add 294 g of a dichlorobenzene mixture (ortho- and para-isomers).
- Maintain the reaction temperature at 60 °C for 2.5 hours.

- After cooling, separate the organic layer. The aqueous layer can be extracted with dichloromethane (CH_2Cl_2) to recover any remaining product.
- Combine the organic layers, wash with water until neutral, and then dry over an anhydrous salt (e.g., Na_2SO_4).
- Remove the solvent by distillation. The resulting dichloronitrobenzene mixture is used in the next step.

Step 2: Preparation of Fluorochloronitrobenzene Mixture

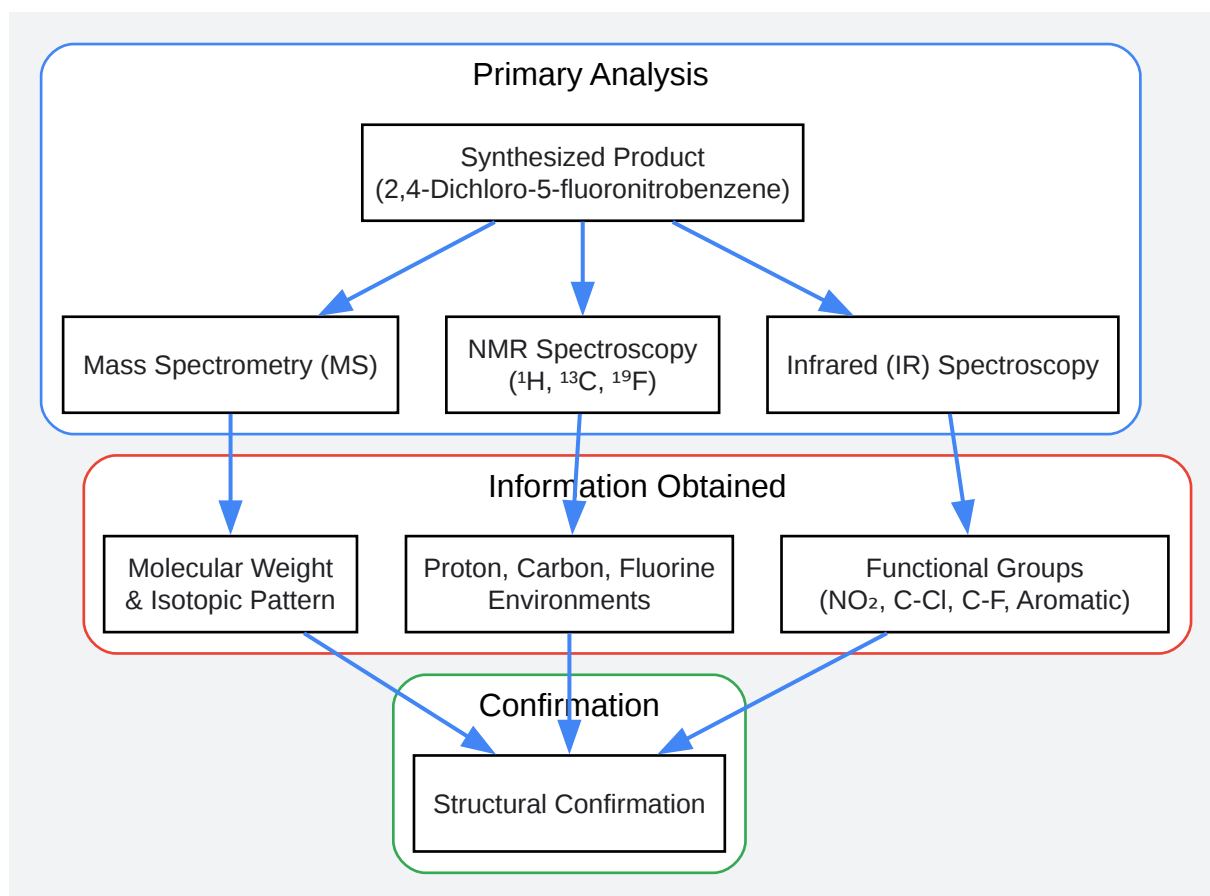
- In a reaction vessel, combine 192 g of the dichloronitrobenzene mixture, 400 mL of dimethyl sulfoxide (DMSO), and 116 g of potassium fluoride.
- Heat the mixture to 185 °C and maintain this temperature for 3 hours.
- After the reaction, cool the mixture and separate the organic phase.
- Wash the organic phase with water.
- Purify the product by vacuum distillation, collecting the fraction at 110-120 °C / 15 mmHg. This yields a mixture of fluorochloronitrobenzene isomers.

Step 3: Preparation of **2,4-Dichloro-5-fluoronitrobenzene**

- Heat 96 g of the fluorochloronitrobenzene mixture to 180-200 °C.
- Bubble chlorine gas through the heated mixture.
- Continue the reaction for 12 hours, collecting the distillate.
- Wash the collected distillate with water until it is neutral.
- Perform a final purification by vacuum distillation, collecting the fraction at 60-68 °C / 15 mmHg to obtain **2,4-dichloro-5-fluoronitrobenzene**.

Characterization

A combination of spectroscopic methods is essential for the unambiguous structural confirmation of **2,4-dichloro-5-fluoronitrobenzene**.^[1]



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Caption: Logical workflow for the characterization of the title compound.

Spectroscopic Data

The following table summarizes the expected and reported spectral characteristics for **2,4-dichloro-5-fluoronitrobenzene**.

| Technique | Expected/Predicted Data |
|----------------------------|---|
| Mass Spectrometry (MS) | Molecular Ion (M^+): $m/z \approx 208.94$ (Monoisotopic Mass).[4] Isotopic Pattern: A characteristic M, M+2, M+4 pattern with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms.[1] |
| ^1H NMR | Two distinct signals in the aromatic region, confirming the presence and relative positions of the two aromatic protons.[1] |
| ^{13}C NMR | Six unique signals, corresponding to the six different carbon environments in the benzene ring.[1] |
| ^{19}F NMR | A single characteristic signal for the fluorine atom. The chemical shift and coupling constants would provide definitive proof of its location on the aromatic ring.[1] |
| Infrared (IR) Spectroscopy | Aromatic C=C stretching: $\sim 1400\text{-}1600\text{ cm}^{-1}$ NO_2 stretching (asymmetric & symmetric): $\sim 1530\text{ cm}^{-1}$ and $\sim 1350\text{ cm}^{-1}$ C-Cl stretching: $\sim 700\text{-}850\text{ cm}^{-1}$ C-F stretching: $\sim 1100\text{-}1250\text{ cm}^{-1}$ |

Safety Information

2,4-Dichloro-5-fluoronitrobenzene is classified as an irritant and is harmful by inhalation, in contact with skin, and if swallowed.[2] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[2] All work should be conducted in a well-ventilated area, such as a fume hood.[2] In case of an accident or if you feel unwell, seek immediate medical advice.[2]

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